5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one is a chemical compound belonging to the class of triazolopyrimidines It is characterized by a triazole ring fused to a pyrimidine ring, with a propoxyphenyl group attached at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-acetyl-4-aminopyrimidines.
Acylation and Cyclization: Acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) results in the formation of pyrimido[4,5-d]pyrimidines.
Reductive Amination and Cyclization: Reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3), leads to the formation of 6-alkyl-3,4-dihydropyrimido[4,5-d]pyrimidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify its structure.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit specific enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their potential as kinase inhibitors and other therapeutic applications.
Uniqueness
5-(2-Propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern and the presence of the propoxyphenyl group. This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H13N5O2 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-(2-propoxyphenyl)-5,6-dihydrotriazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C13H13N5O2/c1-2-7-20-9-6-4-3-5-8(9)11-14-12-10(13(19)15-11)16-18-17-12/h3-6,11H,2,7H2,1H3,(H,15,19) |
InChI Key |
MSDNXTADIQTUAY-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1C2NC(=O)C3=NN=NC3=N2 |
Origin of Product |
United States |
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